Tert-butyl[(3,4-dimethylphenyl)methyl]amine
Overview
Description
Tert-butyl[(3,4-dimethylphenyl)methyl]amine: is an organic compound characterized by the presence of a tert-butyl group attached to an amine functional group, which is further connected to a benzyl group substituted with two methyl groups at the 3 and 4 positions
Mechanism of Action
Target of Action
Tert-butyl[(3,4-dimethylphenyl)methyl]amine is a complex organic compound that has been used in various chemical reactions. It’s known to be used in suzuki–miyaura coupling reactions, which involve the formation of carbon-carbon bonds .
Mode of Action
In the context of Suzuki–Miyaura coupling reactions, it’s likely that this compound participates in the transmetalation step, where it interacts with a palladium catalyst and an organoboron reagent .
Biochemical Pathways
Its involvement in suzuki–miyaura coupling suggests it plays a role in carbon-carbon bond formation, a fundamental process in organic synthesis .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific reaction conditions and the other compounds present. In the context of Suzuki–Miyaura coupling, it contributes to the formation of new carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl[(3,4-dimethylphenyl)methyl]amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethylbenzyl chloride and tert-butylamine.
Nucleophilic Substitution Reaction: The key step involves a nucleophilic substitution reaction where tert-butylamine reacts with 3,4-dimethylbenzyl chloride. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.
Reaction Conditions: The reaction is typically performed in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Tert-butyl[(3,4-dimethylphenyl)methyl]amine can undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines, depending on the reducing agents and conditions used.
Substitution: The benzyl group in this compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine, chlorine, or nitrating agents under acidic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated or nitrated benzyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl[(3,4-dimethylphenyl)methyl]amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its derivatives may exhibit interesting pharmacological properties, making it a candidate for drug discovery and development.
Medicine
Potential applications in medicine include the development of new therapeutic agents. The compound’s structure can be modified to enhance its biological activity and selectivity towards specific molecular targets.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its stability and reactivity make it suitable for various industrial processes.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: Lacks the tert-butyl group, making it less sterically hindered and more reactive in certain reactions.
Tert-butylamine: Lacks the benzyl group, making it less versatile for further functionalization.
3,4-Dimethylbenzylamine: Similar structure but without the tert-butyl group, affecting its reactivity and steric properties.
Uniqueness
Tert-butyl[(3,4-dimethylphenyl)methyl]amine is unique due to the combination of the tert-butyl group and the 3,4-dimethylbenzyl moiety. This combination imparts distinct steric and electronic properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-[(3,4-dimethylphenyl)methyl]-2-methylpropan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N/c1-10-6-7-12(8-11(10)2)9-14-13(3,4)5/h6-8,14H,9H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHMRTUBKAWHZGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CNC(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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